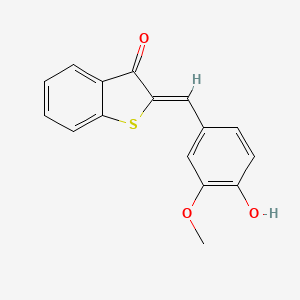![molecular formula C14H14N2O2S B11676043 N'-[(E)-1-(4-hydroxyphenyl)ethylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B11676043.png)
N'-[(E)-1-(4-hydroxyphenyl)ethylidene]-2-(2-thienyl)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(E)-1-(4-hydroxyphenyl)ethylidene]-2-(2-thienyl)acetohydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a hydrazide functional group, which is often associated with biological activity and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-1-(4-hydroxyphenyl)ethylidene]-2-(2-thienyl)acetohydrazide typically involves the condensation of 4-hydroxyacetophenone with 2-thiopheneacetic acid hydrazide. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N’-[(E)-1-(4-hydroxyphenyl)ethylidene]-2-(2-thienyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Applications De Recherche Scientifique
N’-[(E)-1-(4-hydroxyphenyl)ethylidene]-2-(2-thienyl)acetohydrazide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of N’-[(E)-1-(4-hydroxyphenyl)ethylidene]-2-(2-thienyl)acetohydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds with biological macromolecules, potentially inhibiting enzyme activity or disrupting cellular processes. The compound’s aromatic rings may also interact with cellular membranes, affecting their integrity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-2-(2-thienyl)acetohydrazide
- N’-[(E)-1-(4-hydroxyphenyl)ethylidene]-2-(4-methoxyphenyl)acetohydrazide
- N’-[(E)-1-(4-hydroxyphenyl)ethylidene]-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetohydrazide .
Uniqueness
N’-[(E)-1-(4-hydroxyphenyl)ethylidene]-2-(2-thienyl)acetohydrazide is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. Its hydrazide group is particularly notable for its potential biological activity, making it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C14H14N2O2S |
|---|---|
Poids moléculaire |
274.34 g/mol |
Nom IUPAC |
N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C14H14N2O2S/c1-10(11-4-6-12(17)7-5-11)15-16-14(18)9-13-3-2-8-19-13/h2-8,17H,9H2,1H3,(H,16,18)/b15-10+ |
Clé InChI |
MATPTJXPJYJWMZ-XNTDXEJSSA-N |
SMILES isomérique |
C/C(=N\NC(=O)CC1=CC=CS1)/C2=CC=C(C=C2)O |
SMILES canonique |
CC(=NNC(=O)CC1=CC=CS1)C2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11675962.png)
![N'-[(E)-(3-bromophenyl)methylidene]-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11675965.png)
![(4Z)-4-[(5-chloro-2-hydroxyphenyl)methylidene]-1-(3,4-dimethylphenyl)pyrazolidine-3,5-dione](/img/structure/B11675971.png)
![2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide](/img/structure/B11675985.png)
![N-{1-[(2-chlorophenyl)amino]-2-oxo-2-phenylethyl}-4-methylbenzamide](/img/structure/B11675992.png)

![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11676006.png)
![(5E)-5-({3-[(2-Chlorophenyl)methoxy]phenyl}methylidene)-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11676007.png)
![1-[1-hydroxy-11-(3-methoxyphenyl)-3,3-dimethyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-2-methylpropan-1-one](/img/structure/B11676009.png)

![5-[4-(2-bromoethoxy)-3-ethoxybenzylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11676015.png)
![(2E,5E)-5-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11676022.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-[(E,2Z)-2-bromo-3-phenyl-2-propenylidene]acetohydrazide](/img/structure/B11676024.png)
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(E)-phenylmethylidene]propanehydrazide](/img/structure/B11676039.png)
